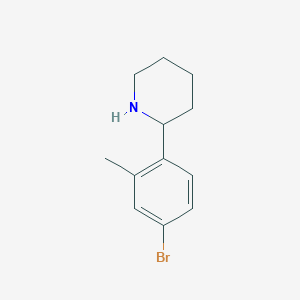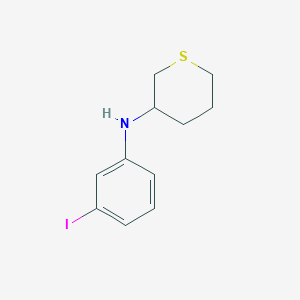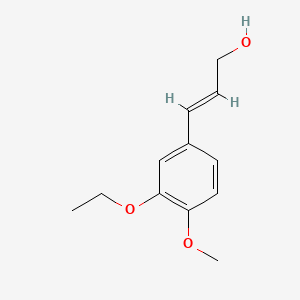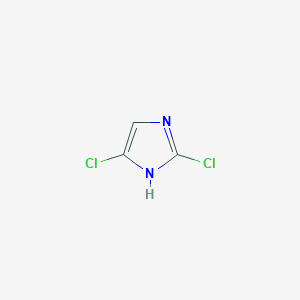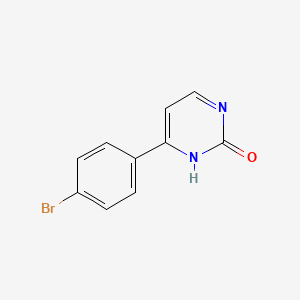
4-(4-Bromophenyl)pyrimidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 4-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide, followed by oxidation to yield the desired product . Another approach involves the use of 4-bromoacetophenone and formamide under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Boronic acids or esters with palladium catalysts under basic conditions.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: 4-(4-Bromophenyl)pyrimidin-2-one.
Reduction: 4-(4-Bromophenyl)pyrimidin-2-methanol.
Coupling: Biaryl derivatives.
科学的研究の応用
作用機序
The mechanism of action of 4-(4-Bromophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interact with bacterial cell walls, contributing to its antimicrobial activity .
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)pyrimidin-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)pyrimidin-2-ol: Contains a methyl group instead of bromine.
4-(4-Fluorophenyl)pyrimidin-2-ol: Features a fluorine atom in place of bromine.
Uniqueness
4-(4-Bromophenyl)pyrimidin-2-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This can lead to distinct biological activities and chemical reactivity .
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
6-(4-bromophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) |
InChIキー |
MTPSIYYQABCTIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=NC(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


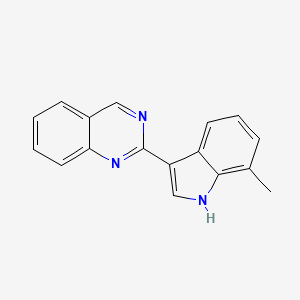
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)
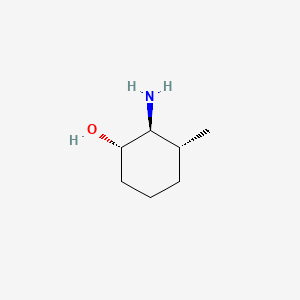
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
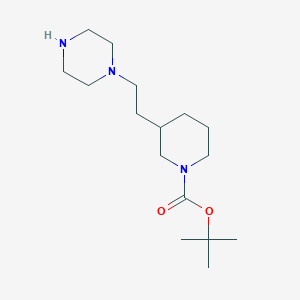


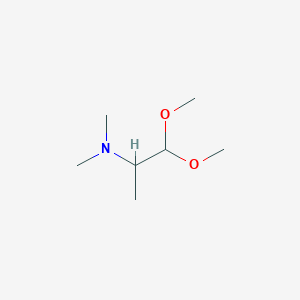
methyl}-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13553737.png)
![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)
